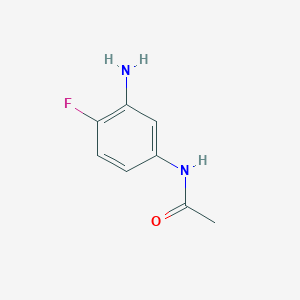

N-(3-amino-4-fluorophenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-amino-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIKGBUIWSQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323086 | |

| Record name | N-(3-amino-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113596-04-6 | |

| Record name | N-(3-amino-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-amino-4-fluorophenyl)acetamide (CAS: 113596-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-amino-4-fluorophenyl)acetamide is a substituted acetanilide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an acetamido group, a primary amine, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including kinase inhibitors and other biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability[1][2]. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 113596-04-6 | [3] |

| Molecular Formula | C₈H₉FN₂O | [3] |

| Molecular Weight | 168.17 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder (predicted) | |

| Melting Point | Not available (predicted to be in the range of 150-180 °C based on similar compounds) | |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted). | |

| SMILES | CC(=O)NC1=CC(N)=C(F)C=C1 | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]

- 3. 113596-04-6|this compound|BLD Pharm [bldpharm.com]

- 4. 2-((4-Fluoro-3-nitrophenyl)amino)acetamide () for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-amino-4-fluorophenyl)acetamide

Abstract

N-(3-amino-4-fluorophenyl)acetamide, a substituted acetanilide derivative, serves as a crucial building block in modern synthetic chemistry. Its unique trifunctional arrangement—an aromatic amine, a fluorine substituent, and an acetamido group—makes it a valuable precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established and predicted data tailored for researchers, medicinal chemists, and process development scientists. We delve into its chemical identity, structural characteristics, spectroscopic profile, and key physical properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility in the laboratory.

Introduction

This compound, also known as 3'-Amino-4'-fluoroacetanilide, is an aromatic organic compound whose utility is derived from its distinct pattern of functional groups. The presence of a nucleophilic amino group, an ortho-positioned fluorine atom that modulates electronic properties and metabolic stability, and a synthetically versatile acetamido group provides multiple reaction sites for molecular elaboration.

In the context of drug development, fluorinated aniline derivatives are of significant interest. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups, thereby affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a centralized repository of essential data and methodologies to empower scientists to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The fundamental identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3'-Amino-4'-fluoroacetanilide | [1] |

| CAS Number | 113596-04-6 | [1][2] |

| Molecular Formula | C₈H₉FN₂O | [1][2] |

| Molecular Weight | 168.17 g/mol | [1][2] |

| SMILES | CC(=O)NC1=CC=C(F)C(N)=C1 | [2] |

| InChIKey | Not readily available | - |

Structural Representation:

-

2D Structure:

-

Rationale: The structure consists of a central benzene ring substituted with three key groups. An acetamido group (-NHCOCH₃) is at position 1, a fluorine atom is at position 4, and an amino group (-NH₂) is at position 3. This ortho- and meta-relationship between the groups dictates the molecule's reactivity and spectroscopic characteristics.

Core Physicochemical Properties

The utility of a chemical intermediate is largely defined by its physical properties. This section details the key physicochemical parameters, noting where data is predicted versus experimentally determined.

Summary of Physicochemical Properties:

| Property | Value / Predicted Range | Notes |

| Physical State | Predicted: White to off-white or brown crystalline solid | Based on analogous compounds like 4-aminoacetanilide.[3] |

| Melting Point | Data not available; requires experimental determination. | Analogs suggest a melting point likely between 90-170°C.[3][4][5] |

| Boiling Point | Data not available; likely decomposes before boiling at atm. pressure. | High polarity and hydrogen bonding capability suggest a high boiling point. |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). | Based on the properties of acetamide and aniline derivatives.[4][6] |

| pKa (Basicity) | Predicted: 3.5 - 4.5 (for the 3-amino group) | The aniline-type amino group is the primary basic center. Its basicity is reduced by the electron-withdrawing effects of the ortho-fluorine and para-acetamido groups. |

| LogP | Predicted: ~1.0 - 1.5 | This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While experimental spectra for this specific molecule are not widely published, a detailed prediction based on established principles of spectroscopy is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): Predicted spectrum in DMSO-d₆

-

~9.5-10.0 ppm (singlet, 1H): Amide N-H proton.

-

~7.0-7.2 ppm (multiplet, 2H): Aromatic protons H-2 and H-6. The proton at C-2 will likely be a doublet of doublets due to coupling with H-6 and the fluorine at C-4. The proton at C-6 will be a triplet-like multiplet.

-

~6.8-7.0 ppm (multiplet, 1H): Aromatic proton H-5, coupled to the ortho-fluorine.

-

~5.0-5.5 ppm (broad singlet, 2H): Amine (-NH₂) protons.

-

~2.0 ppm (singlet, 3H): Acetyl methyl (-CH₃) protons.

-

-

¹³C NMR (Carbon NMR): Predicted spectrum in DMSO-d₆

-

~168 ppm: Carbonyl carbon (C=O).

-

~150-155 ppm (doublet, J ≈ 240-250 Hz): Carbon C-4, directly attached to fluorine.

-

~125-140 ppm: Aromatic carbons C-1 and C-3.

-

~110-120 ppm: Aromatic carbons C-2, C-5, and C-6.

-

~24 ppm: Acetyl methyl carbon (-CH₃).

-

-

¹⁹F NMR (Fluorine NMR):

-

Fluorine NMR is a highly sensitive technique for analyzing fluorinated compounds.[7][8] A single resonance is expected for the C-F group. The chemical shift will be highly dependent on the solvent and electronic environment but can be expected in the typical range for an aryl fluoride. This signal provides an excellent handle for monitoring reactions and assessing purity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3100 | N-H Stretch | Secondary Amide (-NHCO-) |

| 1660 - 1630 | C=O Stretch (Amide I band) | Amide (-NHCO-) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550 - 1510 | N-H Bend (Amide II band) | Secondary Amide (-NHCO-) |

| 1300 - 1100 | C-N Stretch | Amine & Amide |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 168.07 (for C₈H₉FN₂O).

-

Key Fragmentation Patterns:

-

Loss of ketene (CH₂=C=O): A common fragmentation for acetanilides, leading to a fragment at m/z = 126.

-

Loss of the acetyl group (•COCH₃): Cleavage of the amide bond to give a fragment at m/z = 125.

-

The presence of these characteristic fragments in an electron ionization (EI) mass spectrum would strongly support the compound's identity.

-

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols are essential. The following section provides step-by-step methodologies for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Analysis

A logical workflow ensures that material is characterized efficiently and thoroughly.

Caption: Logical workflow for the characterization of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale: This is the gold-standard method for determining thermodynamic solubility, crucial for pre-formulation studies.

-

Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), HPLC-grade water, HPLC-grade acetonitrile, analytical balance, 2 mL glass vials, orbital shaker, 0.22 µm syringe filters, HPLC system with UV detector.

-

Procedure:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a tared 2 mL vial. The key is to ensure solid remains after equilibration.

-

Add 1 mL of PBS (pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate for 24-48 hours to ensure thermodynamic equilibrium is reached.

-

After equilibration, visually confirm that excess solid is still present.

-

Allow the vials to stand for 1 hour for solids to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration using a pre-validated HPLC method with a standard calibration curve.

-

Express the solubility in mg/mL or µg/mL.

-

Protocol 2: Determination of pKa by Potentiometric Titration

-

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups by monitoring pH changes during titration with an acid or base.

-

Materials: this compound, 0.1 M HCl, 0.1 M NaOH, degassed deionized water, methanol or DMSO (as co-solvent if needed), calibrated pH meter, magnetic stirrer, autoburette.

-

Procedure:

-

Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed water. If solubility is low, a co-solvent like methanol can be used, but the apparent pKa (pKa') will need to be corrected.

-

Place the solution in a jacketed beaker maintained at 25°C with constant stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of 0.1 M HCl.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used to calculate the derivative of the curve to precisely locate the inflection point.

-

Synthesis and Purity

A reliable supply of pure material is paramount for any research. A plausible and efficient synthetic route is outlined below.

Plausible Synthetic Pathway

The most direct route involves the selective reduction of a nitro group precursor. This approach is common for synthesizing substituted anilines.[9][10]

Caption: Proposed two-step synthesis of the target compound.

-

Causality: The acetylation of the amine is performed first. If the nitro group were reduced first, the resulting diamine could undergo di-acetylation. Acetylating the less reactive 4-fluoro-3-nitroaniline ensures mono-acetylation. The subsequent reduction of the nitro group is a clean and high-yielding reaction using standard catalytic hydrogenation conditions.

Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection (e.g., at 254 nm) is a standard starting point. Purity is reported as the area percentage of the main peak.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress and checking for gross impurities.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula C₈H₉FN₂O to within ±0.4%.

Conclusion

This compound is a synthetically valuable intermediate with a rich set of physicochemical properties that make it suitable for a wide range of applications, particularly in medicinal chemistry. This guide has consolidated its structural, spectroscopic, and physical data, providing a robust foundation for its use in research and development. By combining predicted data with detailed, validated experimental protocols, we empower researchers to confidently synthesize, characterize, and deploy this versatile chemical building block in their scientific pursuits.

References

-

PubChem. (n.d.). N-(3-Fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-3-ethyl-5-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The estimation of acetanilide and its metabolic products.... Retrieved from [Link]

-

Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-3-bromo-5-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminoacetanilide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemcasts. (n.d.). n-(3-Chloro-4-fluorophenyl)acetamide (CAS 877-90-7) Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]

-

MDPI. (1999). N-(3-Trifluoromethylphenyl)-4-nitroaniline. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Acetamide (FDB008298). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide.... Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Acetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 19F NMR-Tags for Peptidyl Prolyl Conformation Analysis. Retrieved from [Link]

-

Chemsrc. (2025). 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

PubMed. (n.d.). Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in rat. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-amino-2-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-amino-3-[4-(ethylsulfonylamino)-3-[(4-fluorophenyl)methoxy]phenyl]-1-methylpyrazolo[4,5-c]pyridin-7-yl]acetamide. Retrieved from [Link]

Sources

- 1. 3'-AMINO-4'-FLUOROACETANILIDE | 113596-04-6 [chemicalbook.com]

- 2. 113596-04-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 5. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]

- 6. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. 2-((4-Fluoro-3-nitrophenyl)amino)acetamide () for sale [vulcanchem.com]

- 10. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of N-(3-amino-4-fluorophenyl)acetamide

This guide provides a comprehensive overview of the spectral characterization of N-(3-amino-4-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a foundational understanding of the principles, experimental design, and data interpretation critical for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic compound with functional groups that are pivotal in the synthesis of various active pharmaceutical ingredients (APIs). Its precise chemical structure, purity, and stability are paramount. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of the molecule, ensuring its identity and quality. This guide will walk you through the expected spectral data for this compound and the scientific reasoning behind the interpretation of these spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and understand the chemical environment of each atom.

A. Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining a high-resolution NMR spectrum is foundational to accurate structural analysis. The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.[1][2][3][4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6] This step is crucial for achieving good spectral resolution.

-

The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.[7]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra using standard instrument parameters.

-

Causality in Experimental Choices: The use of deuterated solvents is essential to avoid large, interfering signals from the solvent's protons in ¹H NMR.[8] Filtering the sample is critical because suspended solids can distort the local magnetic field, leading to broadened spectral lines and poor resolution.[5]

Caption: Step-by-step workflow for ATR-FTIR analysis.

B. IR Spectral Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3250 | N-H Stretch | Secondary Amide (-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1660 | C=O Stretch (Amide I) | Amide |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1550 | N-H Bend (Amide II) | Secondary Amide |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1250 | C-N Stretch | Aromatic Amine/Amide |

| 1200 - 1100 | C-F Stretch | Aryl Fluoride |

Interpretation:

-

N-H Stretching: The primary amine will show two distinct peaks in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. [9][10]The secondary amide N-H stretch will appear as a single peak in a similar region.

-

C=O Stretching: A strong, sharp absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). [11]* N-H Bending: The primary amine N-H bending vibration will be observed around 1620-1580 cm⁻¹. The secondary amide N-H bend (Amide II band) is expected around 1550 cm⁻¹. [10]* Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-F Stretching: A strong absorption band in the 1200-1100 cm⁻¹ region is characteristic of the C-F bond in an aryl fluoride.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). [12][13][14]This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals. [15][16]4. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Causality in Experimental Choices: The 70 eV energy used in EI is a standard that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries. [13]This "hard" ionization technique is valuable for structural analysis because the fragmentation patterns are often characteristic of the molecule's structure. [12][13] Diagram: Electron Ionization Mass Spectrometry Process

Caption: The process of electron ionization mass spectrometry.

B. Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

Expected Mass Spectrum Data:

-

Molecular Formula: C₈H₉FN₂O

-

Molecular Weight: 168.17 g/mol

Key Expected Peaks (m/z):

| m/z | Ion Structure/Fragment Lost |

| 168 | Molecular Ion [M]⁺• |

| 126 | [M - CH₂=C=O]⁺• (Loss of ketene) |

| 99 | [M - CH₂=C=O - HCN]⁺• |

| 43 | [CH₃C≡O]⁺ (Acetyl cation) |

Interpretation:

-

Molecular Ion Peak (m/z 168): The peak at m/z 168 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Loss of Ketene (m/z 126): A common fragmentation pathway for acetanilides is the McLafferty rearrangement, leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This results in a prominent peak at m/z 126.

-

Acetyl Cation (m/z 43): Cleavage of the amide C-N bond can generate a stable acetyl cation, [CH₃C≡O]⁺, which will produce a strong signal at m/z 43.

-

Other Fragments: Further fragmentation of the ion at m/z 126, such as the loss of HCN (27 Da), can also occur, leading to peaks at lower m/z values.

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral analysis of this compound requires the integration of data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework and the electronic environment of each atom, with ¹⁹F NMR offering a specific probe for the fluorine substituent. IR spectroscopy confirms the presence of key functional groups, such as the amine, amide, and aryl fluoride moieties. Finally, mass spectrometry verifies the molecular weight and provides valuable structural information through characteristic fragmentation patterns.

By employing these techniques in concert and understanding the principles behind the data they generate, researchers and drug development professionals can confidently verify the structure, purity, and identity of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]

-

Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of South Florida. [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. UCLA. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. [Link]

-

How to interpret the 19F NMR spectra. Quora. [Link]

-

ATR-FTIR. Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Amines. UCLA. [Link]

-

IR Chart. UCLA. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... ResearchGate. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Coupling of Protons with Fluorine Page. ResearchGate. [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

FLUORINE COUPLING CONSTANTS. ScienceDirect. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Chemical shifts. UCL. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. thieme-connect.de [thieme-connect.de]

- 5. organomation.com [organomation.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Solubility and Stability of N-(3-amino-4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-amino-4-fluorophenyl)acetamide is a key chemical intermediate with significant applications in the synthesis of targeted therapeutics, particularly kinase inhibitors. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for robust formulation development, ensuring manufacturing consistency, and meeting regulatory requirements. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to thoroughly characterize this important molecule. This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical application, reflecting the real-world challenges of pharmaceutical development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring an acetamide group, a primary aromatic amine, and a fluorine substituent, imparts specific reactivity and physicochemical characteristics that are leveraged in the design of targeted therapies. The presence of the fluorine atom, for instance, can modulate metabolic stability and binding affinity to target proteins. Given its role as a starting material or key intermediate, a comprehensive understanding of its solubility and stability is not merely an academic exercise but a critical component of drug development. Inconsistent solubility can lead to challenges in reaction kinetics and purification, while uncharacterized instability can result in the formation of impurities that may compromise the safety and efficacy of the final drug product.

This guide will delve into the core principles and practical execution of solubility and stability assessments for this compound, providing a roadmap for generating the data necessary for informed decision-making throughout the development lifecycle.

Solubility Profile: A Foundation for Formulation and Process Development

The solubility of this compound dictates its behavior in various solvent systems, which is critical for its synthesis, purification, and formulation into a drug product. A comprehensive solubility profile provides the basis for selecting appropriate solvents for crystallization, designing dissolution media for in vitro testing, and predicting its behavior in the gastrointestinal tract for oral dosage forms.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure. The presence of the polar amino and acetamido groups suggests potential for hydrogen bonding with protic solvents like water and alcohols. Conversely, the aromatic ring introduces a hydrophobic character, which may favor solubility in organic solvents. The fluorine atom, being highly electronegative, can influence the molecule's overall polarity and its interactions with solvents.

The pH of the aqueous medium will significantly impact the solubility of this compound. The primary amino group (aniline derivative) is basic and will be protonated at acidic pH, forming a more soluble salt. The pKa of the conjugate acid of a similar compound, 4-fluoroaniline, is approximately 4.65[1]. This suggests that the solubility of this compound is expected to increase significantly in acidic conditions.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments.

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[2]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffer solutions at different pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.

-

Sample Preparation: After equilibration, centrifuge the samples to separate the solid from the supernatant. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water (pH 7.0) | 25 | Low |

| 0.1 M HCl (pH 1.0) | 25 | High |

| Phosphate Buffer (pH 7.4) | 37 | Low to Moderate |

| Ethanol | 25 | Moderate to High |

| Methanol | 25 | Moderate to High |

| Acetonitrile | 25 | Low to Moderate |

Note: The values in this table are illustrative predictions based on the chemical structure and the properties of similar compounds. Experimental determination is required for accurate data.

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of this compound is a critical quality attribute that must be thoroughly investigated. Degradation of the molecule can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods. These studies are a regulatory requirement as outlined by the International Council for Harmonisation (ICH) guidelines[3][4][5].

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-4-fluoroaniline and acetic acid[6][7]. The rate of hydrolysis is influenced by pH and temperature.

-

Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored impurities and potentially polymeric species[8]. The presence of electron-donating groups on the aniline ring can influence the susceptibility to oxidation.

-

Photodegradation: Aromatic amines can be sensitive to light, leading to photodegradation. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers[9].

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing. The goal is to induce a modest level of degradation (typically 5-20%) to facilitate the identification of degradation products.

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 24-48 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[10]. A dark control sample should be run in parallel.

-

-

Sample Analysis: At appropriate time points, withdraw samples and, if necessary, neutralize the acidic or basic solutions. Analyze the stressed samples using a validated stability-indicating analytical method.

-

Analytical Methodology: A UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is highly recommended for the analysis of forced degradation samples[11][12][13]. This technique provides the necessary resolution to separate the parent compound from its degradation products and allows for their identification and structural elucidation through mass fragmentation patterns.

Table 2: Illustrative Forced Degradation Conditions and Potential Products

| Stress Condition | Reagents/Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 3-amino-4-fluoroaniline |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 3-amino-4-fluoroaniline |

| Oxidation | 3% H₂O₂, RT | Oxidized aniline derivatives, colored impurities |

| Thermal | 80°C (solid state) | Minimal degradation expected |

| Photodegradation | ICH Q1B light exposure | Photodegradation products of aromatic amines |

Note: This table provides a general outline. The specific conditions and observed products will need to be determined experimentally.

Caption: Logical workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.

Method Development Strategy

A reversed-phase UPLC method coupled with mass spectrometry (UPLC-MS) is the preferred approach.

-

Column Selection: A C18 column is a good starting point for the separation of this type of aromatic compound.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of all components.

-

Detection: A photodiode array (PDA) detector can be used for initial method development and to assess peak purity. Mass spectrometry provides the necessary selectivity and sensitivity for the identification and quantification of low-level degradation products.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Proactive Approach to Quality by Design

A thorough investigation of the solubility and stability of this compound is a cornerstone of a Quality by Design (QbD) approach to drug development. By proactively identifying and understanding the critical physicochemical properties of this key intermediate, researchers and developers can mitigate risks associated with manufacturing, formulation, and storage. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for generating the necessary data to ensure the development of safe, effective, and stable pharmaceutical products. The insights gained from these studies will not only facilitate a smoother development process but also contribute to a more comprehensive understanding of the molecule's behavior, ultimately benefiting the entire drug development lifecycle.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Acid catalysed hydrolysis of substituted acetanilides. Part II. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Acid-catalysed hydrolysis of substituted acetanilides. [Link]

-

PubChem. N-(3-Fluorophenyl)acetamide. [Link]

-

ResearchGate. Biodegradation of Aniline and p-chloroaniline under Different Redox Conditions. [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

-

ResearchGate. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

ResearchGate. Aniline degradation by electrocatalytic oxidation. [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

Waters Corporation. Using UPLC-MS/MS for the Quantitation of Illicit or Prescription Drugs in Preserved Oral Fluid. [Link]

-

PubMed. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. [Link]

-

SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. [Link]

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

-

PubMed. Aniline degradation by electrocatalytic oxidation. [Link]

-

U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products (Draft Guidance). [Link]

-

Nepal Drug. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

Herald Scholarly Open Access. Photodegradation Products and their Analysis in Food. [Link]

-

DOI. Solubility Behavior and Data Correlation of N-Acetyl-L -valine in 12 Individual Solvents at Multiple Temperatures. [Link]

-

National Center for Biotechnology Information. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. [Link]

-

National Center for Biotechnology Information. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Stability Testing of Pharmaceutical Products. [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ResearchGate. (PDF) Photodegradation Products And Their Analysis In Food. [Link]

-

ResearchGate. Degradation of aniline by heterogeneous Fenton's reaction using a Ni-Fe oxalate complex catalyst. [Link]

-

National Center for Biotechnology Information. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]

-

National Center for Biotechnology Information. N-terminal cysteine acetylation and oxidation patterns may define protein stability. [Link]

-

PubMed. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector. [Link]

-

GitHub. SOLUBILITY DATA SERIES. [Link]

-

Semantic Scholar. Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruhatensis H1.. [Link]

-

ResearchGate. (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

MDPI. Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. [Link]

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Acid-catalysed hydrolysis of substituted acetanilides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. waters.com [waters.com]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. waters.com [waters.com]

An In-Depth Technical Guide to the Synthesis of N-(3-amino-4-fluorophenyl)acetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(3-amino-4-fluorophenyl)acetamide, a key intermediate in the pharmaceutical industry. The document delineates the predominant multi-step synthesis commencing from p-fluoroaniline, detailing the critical stages of nitration, acetylation, and nitro group reduction. Each step is accompanied by an in-depth analysis of the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. Furthermore, this guide explores an alternative synthetic strategy originating from 2,4-difluoronitrobenzene, offering a comparative perspective on starting material selection. Purification techniques and extensive characterization of the final product and its precursors are also presented, supported by spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its molecular architecture, featuring a fluorine atom, an amino group, and an acetamido group on a benzene ring, provides a versatile scaffold for the development of complex organic molecules with diverse biological activities. The strategic placement of these functional groups allows for further chemical modifications, making it an attractive intermediate in drug discovery and development pipelines. A thorough understanding of its synthesis is paramount for ensuring a consistent and high-quality supply for pharmaceutical research and manufacturing.

Primary Synthesis Route: A Three-Step Approach from p-Fluoroaniline

The most established and widely practiced synthesis of this compound is a three-step process that begins with the readily available starting material, p-fluoroaniline. This linear synthesis involves nitration, followed by acetylation of the resulting nitroaniline, and concludes with the reduction of the nitro group to afford the desired product.

Caption: The primary three-step synthesis of this compound.

Step 1: Nitration of p-Fluoroaniline to 4-Fluoro-3-nitroaniline

The initial step involves the electrophilic aromatic substitution of p-fluoroaniline. The strong activating and ortho-, para-directing amino group would typically lead to a mixture of products. However, by performing the reaction in a strong acid like sulfuric acid, the amino group is protonated to form the anilinium ion. This deactivating, meta-directing group, in concert with the ortho-, para-directing fluorine atom, directs the incoming nitro group to the position ortho to the fluorine and meta to the anilinium ion, yielding 4-fluoro-3-nitroaniline as the major product.[1][2]

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous or highly concentrated sulfuric and nitric acids is crucial to minimize the formation of by-products and improve the yield.[1] Water content in the reaction mixture has been shown to be detrimental to the efficiency of the nitration.[1]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between 0-5 °C) is essential to control the reaction rate and prevent over-nitration or degradation of the starting material.[1]

Experimental Protocol: Nitration of p-Fluoroaniline

-

To a solution of 139 g of p-fluoroaniline in 1390 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 810 g of 100% sulfuric acid is added at a controlled temperature of 35 °C.[1]

-

After the addition is complete, the mixture is stirred for one hour.[1]

-

The reaction mixture is then carefully poured onto ice, followed by neutralization with concentrated ammonia solution, and cooled.[1]

-

The precipitated solid is collected by filtration, dried, and can be recrystallized from boiling water to yield 4-fluoro-3-nitroaniline.[1]

| Parameter | Value | Reference |

| Starting Material | p-Fluoroaniline | [1] |

| Reagents | Nitric Acid, Sulfuric Acid | [1] |

| Solvent | Sulfuric Acid | [1] |

| Reaction Temperature | 35 °C | [1] |

| Yield | Approximately 62% | [1] |

| Melting Point | 94-96 °C | [1] |

Characterization of 4-Fluoro-3-nitroaniline:

-

Appearance: Yellow or gold powder.[3]

-

¹H NMR (DMSO-d₆): The spectrum typically shows signals for the aromatic protons, with coupling patterns influenced by the fluorine atom, and a broad signal for the amino protons.

-

¹³C NMR (DMSO-d₆): The spectrum will show distinct signals for the six aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

Step 2: Acetylation of 4-Fluoro-3-nitroaniline

The second step involves the protection of the amino group of 4-fluoro-3-nitroaniline via acetylation. This is a standard procedure that converts the primary amine into a more stable secondary amide. This step is crucial as the free amino group can interfere with the subsequent reduction step. Acetic anhydride is a common and effective acetylating agent for this transformation.

Experimental Protocol: Acetylation of 4-Fluoro-3-nitroaniline

-

In a suitable flask, 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) is added in small portions to acetic anhydride (11 mL, 116 mmol) under constant stirring at room temperature.[6]

-

The reaction mixture is stirred for 12 hours.[6]

-

Upon completion, ice water is added to the reaction mixture, which is then stirred for an additional 30 minutes to precipitate the product.[6]

-

The resulting solid, N-(4-fluoro-3-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.[6]

-

The crude product can be purified by recrystallization from an ethanol/water mixture (8:2).[6]

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitroaniline | [6] |

| Reagent | Acetic Anhydride | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Yield | 85% | [6] |

| Melting Point | 142-144 °C | [6] |

Characterization of N-(4-fluoro-3-nitrophenyl)acetamide:

-

Appearance: Brown solid.[6]

-

Molecular Formula: C₈H₇FN₂O₃

-

Molecular Weight: 198.15 g/mol

-

¹H NMR (CDCl₃): δ 2.04 (s, 3H, CH₃), 7.51 (dd, J = 11.23, 9.08 Hz, 1H, Ar-H), 7.80 (ddd, J = 9.08, 4.00, 2.93 Hz, 1H, Ar-H), 8.47 (dd, J = 7.03, 2.73 Hz, 1H, Ar-H), 10.38 (s, 1H, NH).[7]

Step 3: Reduction of N-(4-fluoro-3-nitrophenyl)acetamide

The final and critical step is the selective reduction of the nitro group to an amino group to yield this compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, selectivity, and environmentally benign nature. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is highly effective for the hydrogenation of nitro groups under mild conditions, often showing excellent chemoselectivity in the presence of other reducible functional groups.

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common and clean reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.

-

Solvent: Solvents such as ethanol, methanol, or ethyl acetate are commonly used as they can dissolve the starting material and are inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

-

A solution of N-(4-fluoro-3-nitrophenyl)acetamide in a suitable solvent (e.g., ethanol) is placed in a pressure reactor.

-

A catalytic amount of 10% Pd/C is carefully added under an inert atmosphere (e.g., nitrogen).

-

The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 1-5 atm).

-

The mixture is stirred vigorously at room temperature until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

| Parameter | Value |

| Starting Material | N-(4-fluoro-3-nitrophenyl)acetamide |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Pressure | 1-5 atm H₂ |

| Purity | >95% after recrystallization |

Characterization of this compound:

-

Molecular Formula: C₈H₉FN₂O

-

Molecular Weight: 168.17 g/mol

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the methyl protons of the acetamido group, two distinct signals for the amino protons, and complex multiplets for the three aromatic protons, with characteristic fluorine-proton couplings.

-

¹³C NMR (DMSO-d₆): The spectrum will display signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, with the carbon-fluorine coupling being a key diagnostic feature.

-

IR (KBr): Characteristic absorption bands are expected for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-F stretching.

Alternative Synthesis Route: From 2,4-Difluoronitrobenzene

An alternative approach to this compound involves starting from 2,4-difluoronitrobenzene. This route leverages the differential reactivity of the two fluorine atoms due to the electronic effects of the nitro group. The fluorine atom para to the nitro group is more activated towards nucleophilic aromatic substitution.

Caption: An alternative synthesis route for this compound.

This strategy involves the direct introduction of the acetamido group by reaction with acetamide in the presence of a suitable base. The resulting N-(4-fluoro-3-nitrophenyl)acetamide is the same intermediate as in the primary route and can be reduced to the final product as previously described. While this method offers a more convergent approach, the reaction conditions for the nucleophilic aromatic substitution need to be carefully controlled to achieve good yields and selectivity.

Conclusion

This technical guide has detailed the primary and an alternative synthetic route for the preparation of this compound, a vital intermediate in pharmaceutical synthesis. The three-step synthesis starting from p-fluoroaniline is a well-established and reliable method, with each step—nitration, acetylation, and catalytic hydrogenation—being well-understood and optimizable. The alternative route from 2,4-difluoronitrobenzene provides a more convergent but potentially more challenging approach. The provided experimental protocols and characterization data serve as a practical resource for chemists in the field, enabling the consistent and high-quality production of this important building block. The choice of synthetic route will ultimately depend on factors such as starting material availability, cost, and the scale of the synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

- Hechenbleikner, I., & Papermaster, A. (1971). U.S. Patent No. 3,586,719. Washington, DC: U.S. Patent and Trademark Office.

-

Cordeiro, M. S., de Oliveira, T. M., & da Silva, A. L. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

- Wiley-VCH. (2008). Supporting Information.

- SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).

- Aromatic Nitration - A Multistep Synthesis. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1593. Retrieved from [Link]

- CymitQuimica. (n.d.). N-(3-Fluoro-4-nitrophenyl)acetamide.

-

Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Cordeiro, M. S., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

- Scribd. (n.d.). Preparation of P-Nitroaniline.

- Vande-Vondel, W. (2015). Pd and Pt nanoparticles as selective hydrogenation catalysts.

- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. (2015).

-

Stoyanova, M., & Stoyanov, N. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 60. Retrieved from [Link]

- Benaglia, M., et al. (2020). Fast Metal-free CO2-Mediated N-Aryl Amide Synthesis from Nitroarenes under Continuous Flow Conditions. Chemistry – A European Journal, 26(50), 11438-11442.

-

Burianov, V. V., et al. (2022). Multi-faceted Commercially Sourced Pd-Supported Reduction: A View from Practical Experience. Journal of Organic and Pharmaceutical Chemistry, 20(4), 3-20. Retrieved from [Link]

-

Wang, H., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 12(51), 33301-33310. Retrieved from [Link]

-

Ohtani, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(21), 5334. Retrieved from [Link]

-

Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. Retrieved from [Link]

- NileRed. (2024, June 1). Making Nitroaniline (And the Exploding Snake) [Video]. YouTube.

-

Studylib. (n.d.). Nitration of Aniline: Lab Experiment. Retrieved from [Link]

- Cantillo, D., & Kappe, C. O. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(10), 3593-3596.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

- Wiley-VCH. (n.d.). N-[1-(4-Fluorophenyl)propan-2-yl]acetamide - Optional[13C NMR] - Chemical Shifts.

-

Fun, H.-K., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1348. Retrieved from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

- BLDpharm. (n.d.). 113596-04-6|this compound.

- Jensen, K. F., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(5), 1054-1061.

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9594, N-(3-Fluorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 4-Fluoro-3-nitroaniline | 364-76-1 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-(4-fluoro-3-nitrophenyl)acetamide | 351-32-6 [chemicalbook.com]

commercial availability of N-(3-amino-4-fluorophenyl)acetamide

An In-Depth Technical Guide to N-(3-amino-4-fluorophenyl)acetamide: Commercial Availability, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 113596-04-6, is a fluorinated aromatic amine that serves as a crucial building block in modern chemical synthesis.[1][2] Its structure, featuring a reactive amino group, an acetamide moiety, and a fluorine atom on the phenyl ring, makes it a versatile intermediate for creating more complex molecules. The strategic incorporation of fluorine is a widely recognized approach in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[3][4] This guide provides an in-depth overview of the commercial availability, established synthetic routes, and key applications of this compound for researchers, scientists, and professionals in drug development.

Caption: Chemical identifiers for this compound.

Part 1: Commercial Availability and Procurement

This compound is readily available for research and development purposes from various chemical suppliers. Procurement for laboratory-scale synthesis is straightforward, with the compound typically offered at purities of 95% or higher. When sourcing this chemical, researchers should use the CAS number 113596-04-6 to ensure they are acquiring the correct isomer.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Typical Purity | Notes |

| BLDpharm | 113596-04-6 | Varies | Global shipping options may be available.[1] |

| Arctom Scientific | 113596-04-6 | 95% | Available in various quantities (e.g., 1g).[2] |

| Sigma-Aldrich | 113596-04-6 | Varies | Listed among other related aminophenyl derivatives. |

Procurement Guidance for Researchers:

-

Verify with CAS Number: Always use the CAS number (113596-04-6) to avoid confusion with isomers such as N-(4-Amino-3-fluorophenyl)acetamide.

-

Request Certificate of Analysis (CoA): For critical applications, always request a CoA from the supplier to verify the purity and identity of the compound via analytical data (e.g., NMR, HPLC).

-

Inquire About Stock and Lead Times: Availability can fluctuate. Contacting suppliers directly for current stock levels and lead times is recommended for project planning.

-

Consider Related Compounds: For certain synthetic strategies, related derivatives such as this compound hydrochloride may also be commercially available and suitable.[5]

Part 2: Synthesis Methodologies

While specific, peer-reviewed publications detailing the synthesis of this compound are not extensively documented, its preparation can be reliably achieved through well-established synthetic transformations common in aromatic chemistry. The most logical and field-proven approach involves the selective reduction of a nitro group on a suitable precursor.

Core Synthetic Strategy: Nitro Group Reduction

The primary pathway for synthesizing this compound is the reduction of N-(4-fluoro-3-nitrophenyl)acetamide. This precursor is synthesized by the acetylation of 4-fluoro-3-nitroaniline. This two-step process is efficient and utilizes common laboratory reagents.

Caption: Primary synthetic workflow for this compound.

Experimental Protocol: A Validated Approach

The following protocols are based on standard procedures for acetylation and nitro group reduction, analogous to methods reported for similar structures.[6][7][8]

Step 1: Synthesis of N-(4-fluoro-3-nitrophenyl)acetamide (Precursor)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitroaniline in a suitable solvent such as ethyl acetate or glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) dropwise while maintaining the temperature. The use of a base like pyridine is optional but can facilitate the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. The N-(4-fluoro-3-nitrophenyl)acetamide precursor will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry under a vacuum. The product is often sufficiently pure for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound (Final Product)

This reduction can be achieved through several reliable methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Method A: Catalytic Hydrogenation

-

Setup: To a solution of N-(4-fluoro-3-nitrophenyl)acetamide in a solvent like ethanol or methanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if needed.

Method B: Chemical Reduction (e.g., with Tin(II) Chloride)

-

Setup: Dissolve N-(4-fluoro-3-nitrophenyl)acetamide in ethanol or concentrated hydrochloric acid.

-

Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise and heat the mixture to reflux (typically 60-80 °C) for 1-3 hours.

-